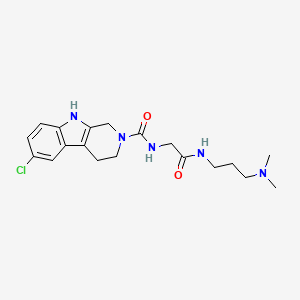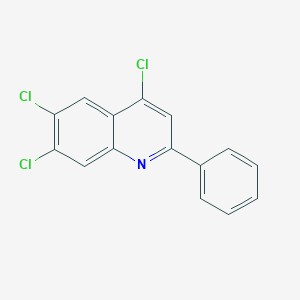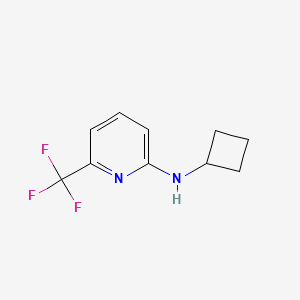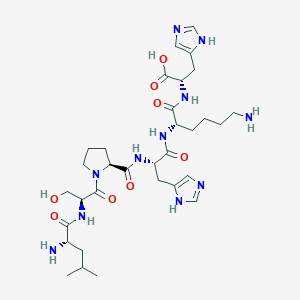![molecular formula C21H16F3N5O B12632829 Pyrido[2,3-d]pyrimidine-2,4-diamine, N4-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]-](/img/structure/B12632829.png)
Pyrido[2,3-d]pyrimidine-2,4-diamine, N4-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidine-2,4-diamine, N4-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]- is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities. This compound is part of the pyridopyrimidine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Additionally, the palladium-catalyzed cross-coupling of 5-iodopyrimidin-4(3H)-ones with acrylate, methacrylate, or crotonate, followed by treatment with POCl3 and NH3, is also used .
Industrial Production Methods
Industrial production methods for pyrido[2,3-d]pyrimidine derivatives often leverage readily available starting materials and efficient catalytic processes. For example, the use of alkynones as Michael acceptors eliminates the need for subsequent oxidation steps, providing pyrido[2,3-d]pyrimidine derivatives directly without purification .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Catalysts like palladium (Pd) and reagents such as POCl3 are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Pyrido[2,3-d]pyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has shown potential as an anticancer agent, targeting various cancer-related pathways.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of kinases and preventing their activation . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A breast cancer drug that also targets cyclin-dependent kinases.
Dilmapimod: A potential treatment for rheumatoid arthritis.
Uniqueness
Pyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its trifluoromethylphenyl group, which enhances its binding affinity and selectivity for certain molecular targets. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its potent biological activity .
Properties
Molecular Formula |
C21H16F3N5O |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-N-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H16F3N5O/c1-26-18-13-10-11-15(27-19(13)29-20(25)28-18)17-14(21(22,23)24)8-5-9-16(17)30-12-6-3-2-4-7-12/h2-11H,1H3,(H3,25,26,27,28,29) |
InChI Key |
FIHIRVWMFGMODY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=C1C=CC(=N2)C3=C(C=CC=C3OC4=CC=CC=C4)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12632758.png)


![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile](/img/structure/B12632774.png)

![Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12632783.png)
![2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12632784.png)
![4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate](/img/structure/B12632795.png)


![N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12632808.png)
![1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12632811.png)


